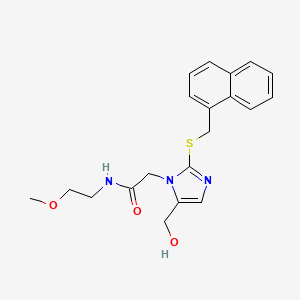
2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule known for its complex structure, which includes an imidazole ring and various functional groups. This compound has garnered interest in medicinal chemistry due to the diverse biological activities associated with imidazole derivatives, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₇N₃O₂S
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylthio)imidazol-1-yl]acetamide
The structure features a hydroxymethyl group and a naphthalene moiety, which may enhance its lipophilicity and metabolic stability compared to other imidazole derivatives.
Antimicrobial Activity
Imidazole derivatives are widely recognized for their antimicrobial properties. The specific compound has shown potential against various pathogens, including fungi and bacteria. For instance, studies have indicated that similar imidazole compounds exhibit significant activity against Candida albicans and Trichophyton rubrum , suggesting that this compound may possess comparable effects .
Anti-inflammatory Effects
Research indicates that imidazole derivatives can modulate inflammatory responses. The compound's structural components may interact with inflammatory pathways, potentially reducing cytokine release and inhibiting inflammatory mediators. This suggests its potential use in treating conditions characterized by excessive inflammation.
Antiviral Properties
The antiviral activity of imidazole derivatives is well-documented, particularly against viruses that rely on host cellular mechanisms for replication. The compound's ability to inhibit viral replication could be explored further, particularly in the context of emerging viral infections.
Anticancer Potential
Imidazole compounds have been studied for their anticancer properties, often through mechanisms involving apoptosis induction or inhibition of tumor growth. Preliminary studies suggest that this compound may also exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation or cell proliferation, altering their activity .
Case Studies and Research Findings
Several empirical studies have been conducted on related compounds to elucidate their biological activities:
| Study | Findings |
|---|---|
| Study on Imidazole Derivatives | Demonstrated significant antimicrobial activity against fungal strains. |
| Research on Anti-inflammatory Effects | Reported modulation of cytokine release in vitro. |
| Investigation of Antiviral Activity | Identified inhibition of viral replication in cell cultures. |
| Anticancer Research | Found cytotoxic effects on multiple cancer cell lines. |
特性
IUPAC Name |
2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-10-9-21-19(25)12-23-17(13-24)11-22-20(23)27-14-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,11,24H,9-10,12-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLLPPACHEUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














